

Application Notes and Protocols for REDV Surface Coating

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Compound of Interest

Compound Name: REDV TFA

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This document provides a detailed, step-by-step guide for the surface coating of biomaterials with the REDV peptide (Arginine-Glutamic Acid-Aspartic Acid-Valine). The REDV sequence, derived from fibronectin, is a well-established ligand for the $\alpha4\beta1$ integrin receptor, primarily expressed on endothelial cells.^[1] Surface functionalization with REDV is a powerful technique to promote selective endothelial cell adhesion, proliferation, and differentiation, making it a valuable tool in tissue engineering, regenerative medicine, and the development of cardiovascular implants.^{[2][3]}

Introduction

The creation of bioactive surfaces that can direct cellular behavior is a cornerstone of modern biomaterial science. The REDV peptide provides a specific biological cue that can be immobilized on various substrates to enhance their biocompatibility and promote endothelialization. This process is critical for the success of blood-contacting devices, as a healthy endothelial layer can prevent thrombosis and inflammation. These application notes offer detailed protocols for the covalent immobilization of REDV peptide onto a standard laboratory surface, methods for quantifying cell adhesion, and an overview of the underlying biological signaling pathway.

Experimental Protocols

Protocol for Covalent Immobilization of REDV Peptide on Tissue Culture Polystyrene (TCPS) using EDC/NHS Chemistry

This protocol describes the covalent attachment of REDV peptide to carboxylated TCPS surfaces using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This method forms a stable amide bond between the carboxyl groups on the surface and the primary amine of the peptide.

Materials:

- Carboxylated Tissue Culture Polystyrene (TCPS) plates or other carboxylated surfaces
- REDV peptide (with a free N-terminus)
- Activation Buffer: 0.1 M 2-(N-morpholino)ethanesulfonic acid (MES), pH 5.0-6.0
- Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- NHS (N-hydroxysuccinimide)
- Quenching Solution: 1 M Ethanolamine or 1 M Glycine, pH 8.0
- Sterile deionized (DI) water
- Orbital shaker

Procedure:

- Surface Preparation:
 - If starting with non-carboxylated TCPS, the surface must first be functionalized to introduce carboxyl groups. This can be achieved through methods such as plasma treatment or chemical modification. For commercially available carboxylated surfaces, proceed to the next step.

- Wash the carboxylated TCPS surface three times with sterile DI water.
- Activation of Carboxyl Groups:
 - Prepare fresh solutions of EDC and NHS in Activation Buffer immediately before use. A typical concentration is 50 mg/mL for both EDC and NHS.
 - Add the EDC/NHS solution to the carboxylated surface, ensuring the entire surface is covered.
 - Incubate for 15-30 minutes at room temperature on an orbital shaker. This reaction activates the carboxyl groups to form a more stable NHS ester.
- Washing:
 - Aspirate the EDC/NHS solution and wash the surface three times with sterile Coupling Buffer (PBS, pH 7.4) to remove excess activation reagents.
- Peptide Immobilization:
 - Dissolve the REDV peptide in Coupling Buffer at the desired concentration (e.g., 10-100 µg/mL).
 - Add the REDV peptide solution to the activated surface.
 - Incubate for 2-4 hours at room temperature or overnight at 4°C on an orbital shaker.
- Quenching:
 - Aspirate the peptide solution.
 - Add the Quenching Solution to the surface and incubate for 15-30 minutes at room temperature to deactivate any remaining active NHS esters.
- Final Washing:
 - Aspirate the Quenching Solution and wash the surface three to five times with sterile PBS.

- The REDV-coated surface is now ready for cell culture experiments. It can be stored in sterile PBS at 4°C for short-term storage.

Protocol for Cell Adhesion Assay

This protocol provides a method to quantify the adhesion of endothelial cells to the REDV-coated surfaces.

Materials:

- REDV-coated and control (uncoated or coated with a scrambled peptide) surfaces in a multi-well plate format
- Endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)
- Cell culture medium (e.g., EGM-2)
- Phosphate-Buffered Saline (PBS)
- Trypsin-EDTA
- Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
- Staining Solution: 0.1% Crystal Violet in 20% methanol
- Extraction Solution: 10% Acetic Acid
- Microplate reader

Procedure:

- Cell Seeding:
 - Harvest endothelial cells using Trypsin-EDTA and resuspend them in cell culture medium.
 - Seed the cells onto the REDV-coated and control surfaces at a density of 1×10^4 to 5×10^4 cells/cm².
 - Incubate for 1-2 hours at 37°C in a 5% CO₂ incubator to allow for initial cell attachment.

- Washing:
 - Gently wash the wells three times with PBS to remove non-adherent cells.
- Fixation:
 - Fix the adherent cells by adding the Fixation Solution and incubating for 15 minutes at room temperature.
 - Wash the wells three times with DI water.
- Staining:
 - Add the Staining Solution to each well and incubate for 20-30 minutes at room temperature.
 - Wash the wells thoroughly with DI water until the water runs clear.
- Quantification:
 - Add the Extraction Solution to each well to solubilize the crystal violet stain.
 - Incubate for 15 minutes at room temperature on an orbital shaker.
 - Transfer the solution to a new 96-well plate and measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of adherent cells.

Data Presentation

The following tables summarize quantitative data from representative studies on REDV surface coating and subsequent cellular responses.

Table 1: REDV Peptide Surface Density

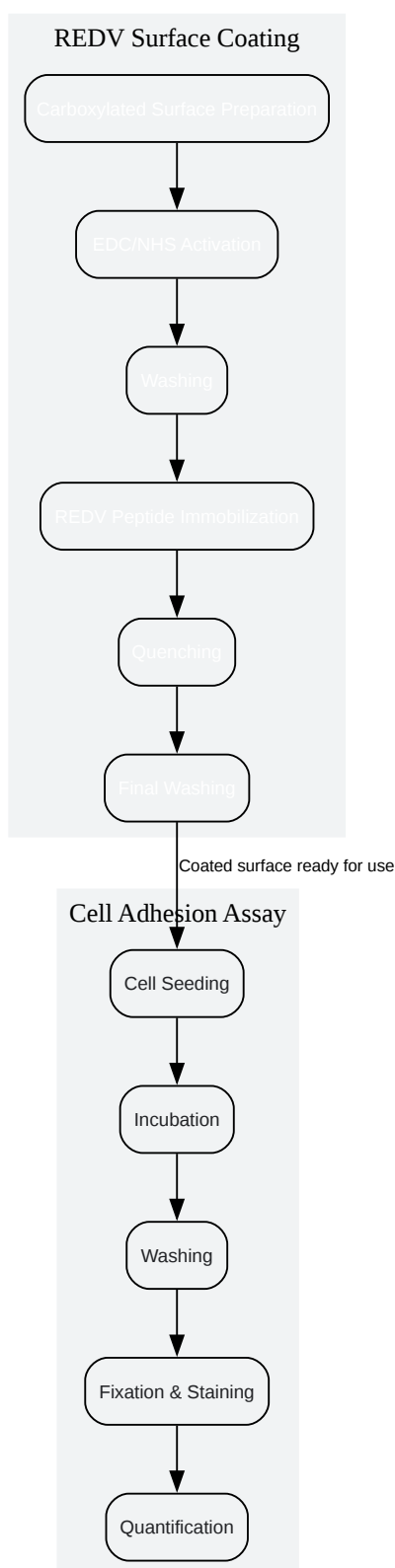
Surface Material	Immobilization Method	REDV Concentration in Solution	Resulting Surface Density (pmol/cm ²)	Reference
Decellularized Bovine Pericardium	Schiff Base	10 ⁻⁶ M	8.14 x 10 ⁻⁴	[2]
Decellularized Bovine Pericardium	Schiff Base	10 ⁻⁵ M	-	[2]
Decellularized Bovine Pericardium	Schiff Base	10 ⁻⁴ M	-	[2]
Decellularized Bovine Pericardium	Schiff Base	10 ⁻³ M	46.71	[2]

Table 2: Endothelial Cell Adhesion on REDV-Coated Surfaces

Surface	Cell Type	Adhesion Time (hours)	Adherent Cells/mm ²	Reference
Uncoated TCPS	HUVEC	2	~150	-
REDV-coated TCPS	HUVEC	2	~450	-
RGD-coated TCPS	HUVEC	2	~400	-
Uncoated Stainless Steel	HUVEC	4	~100	[3]
REDV-nanofiber coated Stainless Steel	HUVEC	4	~350	[3]

Visualization of Key Processes

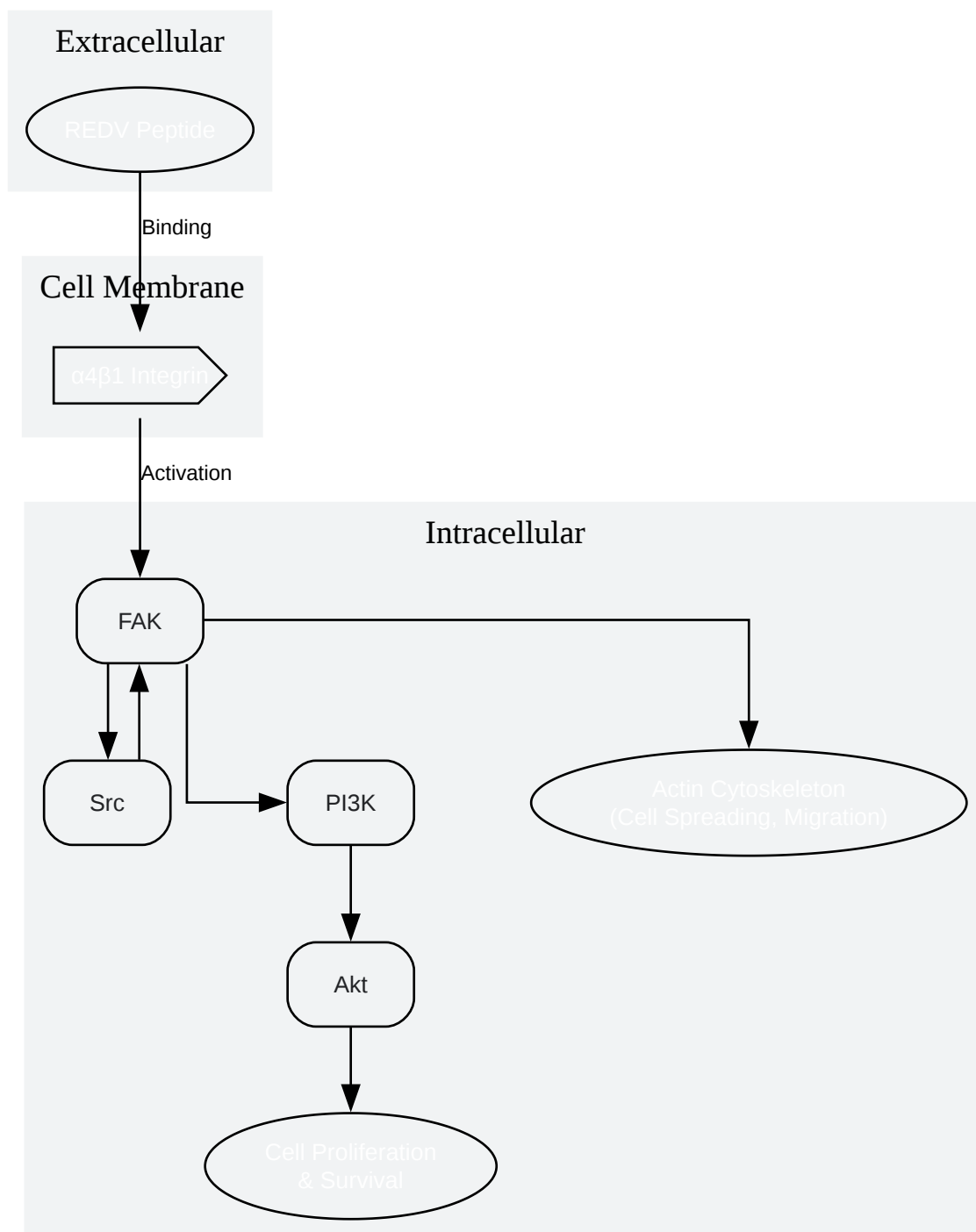
Experimental Workflow for REDV Surface Coating and Cell Adhesion Assay



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Workflow for REDV surface coating and cell adhesion assay.

REDV-Mediated Cell Adhesion and Signaling Pathway



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References

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